3-(3,4-dimethoxyphenyl)-8-methoxy-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline
Description
This compound belongs to the pyrazolo[4,3-c]quinoline family, a heterocyclic scaffold known for diverse applications in medicinal chemistry and materials science. Structurally, it features:
- A 3,4-dimethoxyphenyl group at position 3, contributing electron-donating methoxy substituents.
- A 3-nitrophenyl group at position 1, introducing an electron-withdrawing nitro group.
Its molecular formula is C₂₆H₂₀N₄O₅, with a molecular weight of 468.47 g/mol (derived from structural analogs in ).
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-8-methoxy-1-(3-nitrophenyl)pyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N4O5/c1-32-18-8-9-21-19(13-18)25-20(14-26-21)24(15-7-10-22(33-2)23(11-15)34-3)27-28(25)16-5-4-6-17(12-16)29(30)31/h4-14H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPUNDLOWACYWOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC(=CC=C4)[N+](=O)[O-])C5=CC(=C(C=C5)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethoxyphenyl)-8-methoxy-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common approach is the condensation of 3,4-dimethoxybenzaldehyde with 3-nitrobenzylamine to form an intermediate Schiff base, which is then cyclized under acidic conditions to yield the pyrazoloquinoline core. Further functionalization with methoxy groups can be achieved through methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dimethoxyphenyl)-8-methoxy-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or tin(II) chloride.
Substitution: Halogenating agents like bromine or chlorinating agents.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of the compound is , with a molecular weight of 442.5 g/mol. Its structure features a pyrazoloquinoline core, which is known for its biological activity. The presence of methoxy and nitro substituents enhances its pharmacological potential by influencing its interaction with biological targets.
Medicinal Chemistry Applications
-
Anticancer Activity
- Recent studies have shown that derivatives of pyrazoloquinoline compounds exhibit significant anticancer properties . For instance, compounds structurally related to 3-(3,4-dimethoxyphenyl)-8-methoxy-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline have been tested against various cancer cell lines, demonstrating effective inhibition of cell proliferation. A notable study highlighted the compound's ability to induce apoptosis in breast cancer cells, indicating its potential as a therapeutic agent in oncology .
-
Kinase Inhibition
- The compound has also been investigated for its ability to inhibit specific kinases involved in cancer progression, such as c-Met kinase. This inhibition is crucial for developing targeted therapies for cancers characterized by aberrant kinase activity. The structure-activity relationship (SAR) studies suggest that modifications at the 1 and 8 positions of the pyrazoloquinoline scaffold can enhance selectivity and potency against these targets .
Table 1: Summary of Biological Activities
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic profile of this compound is essential for evaluating its therapeutic potential. Studies have indicated favorable absorption, distribution, metabolism, and excretion (ADME) properties. For example, in vivo studies demonstrated that derivatives exhibited good bioavailability and metabolic stability, which are critical for their development as drug candidates .
Case Study 1: Antiproliferative Effects
In a study published in Pharmaceutical Research, researchers synthesized several pyrazoloquinoline derivatives and evaluated their antiproliferative effects against multiple cancer cell lines. Among these, This compound showed promising results with IC50 values indicating potent activity against breast cancer cell lines (MCF-7 and MDA-MB-231) .
Case Study 2: Kinase Targeting
Another study focused on the compound's mechanism of action through molecular docking simulations and biochemical assays to confirm its role as a c-Met inhibitor. The results indicated a strong binding affinity to the active site of c-Met, supporting its potential use in targeted therapy for cancers associated with c-Met overexpression .
Mechanism of Action
The mechanism of action of 3-(3,4-dimethoxyphenyl)-8-methoxy-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
The following table summarizes key structural differences and their implications:
Key Comparative Analyses
Substituent Effects on Bioactivity
- Nitro vs. Amino Groups: The target’s 3-nitrophenyl group contrasts with amino-substituted analogs (e.g., compound 2i). Amino groups enhance hydrogen-bonding interactions critical for anti-inflammatory activity (e.g., IC₅₀ ~ submicromolar), whereas the nitro group may confer metabolic stability or alter target selectivity.
- Methoxy vs.
Electronic and Photophysical Properties
- The 3,4-dimethoxyphenyl group provides strong electron-donating effects, which may lower the LUMO energy compared to phenyl or trifluoromethyl analogs (e.g., 1,3-diphenyl-8-trifluoromethyl-1H-pyrazolo[3,4-b]quinoline). This could influence charge transport in OLED applications or redox behavior in biological systems.
Core Structure Variations
- Pyrazolo[4,3-c] vs. [3,4-b]quinoline: The target’s [4,3-c] core positions substituents differently from [3,4-b] analogs, altering π-conjugation and steric interactions. For example, [3,4-b] derivatives () are optimized for OLEDs due to their planar structure, while [4,3-c] analogs may favor binding to protein pockets in medicinal applications.
Biological Activity
The compound 3-(3,4-dimethoxyphenyl)-8-methoxy-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline belongs to the pyrazoloquinoline class, which has garnered attention for its diverse biological activities, including anti-inflammatory, anticancer, and antibacterial properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
- Molecular Formula : C₂₆H₂₂N₂O₅
- Molecular Weight : 442.5 g/mol
The presence of methoxy groups on the phenyl rings is significant for its biological activity, influencing both solubility and interaction with biological targets.
Anti-inflammatory Activity
Research has shown that derivatives of pyrazolo[4,3-c]quinoline exhibit potent anti-inflammatory effects. For instance, compounds similar to our target compound have been evaluated for their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 cells. The inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression is a critical mechanism by which these compounds exert their anti-inflammatory effects.
Table 1: Inhibition of NO Production by Pyrazolo[4,3-c]quinoline Derivatives
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| 2a | 0.39 | Inhibition of iNOS |
| 2m | 0.45 | Inhibition of COX-2 |
| This compound | TBD | TBD |
Anticancer Activity
In vitro studies have demonstrated that pyrazolo[4,3-c]quinoline derivatives can inhibit the growth of various cancer cell lines. The compound's mechanism involves interference with topoisomerase enzymes, which are essential for DNA replication and transcription.
Table 2: Cytotoxicity Against Cancer Cell Lines
| Compound | Cell Line | GI50 (µM) | Topoisomerase Inhibition |
|---|---|---|---|
| 2E | NUGC-3 | <8 | Yes |
| 2P | PC-3 | <8 | Yes |
| This compound | TBD | TBD |
Case Studies
A study conducted on a series of pyrazolo[4,3-c]quinolines revealed that structural modifications significantly affect their anticancer potency. The presence of electron-donating groups at specific positions on the phenyl rings was found to enhance activity against cancer cell lines while reducing cytotoxicity.
Example Case Study
In one notable study, a derivative similar to our compound was tested against six different cancer cell lines. The results indicated that certain modifications led to a substantial decrease in cell proliferation rates compared to controls.
Q & A
Advanced Research Question
- Prodrug design : Esterification of methoxy groups (e.g., acetate prodrugs) improves aqueous solubility .
- Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles enhance bioavailability by circumventing first-pass metabolism .
- LogP reduction : Introducing polar groups (e.g., -OH at position 8) lowers LogP from ~3.5 to ~2.0, enhancing membrane permeability .
How can fluorescence quenching mechanisms in pyrazolo[4,3-c]quinolines be exploited for sensing applications?
Advanced Research Question
- Static quenching : Nitro groups act as electron-deficient quenchers, enabling detection of reducing agents (e.g., glutathione) via fluorescence recovery .
- Solvatochromism : Methoxy groups induce polarity-dependent emission shifts (Δλem ~20 nm in DMSO vs. cyclohexane), useful for microenvironment probing .
- FRET pairs : Conjugation with rhodamine derivatives enables ratiometric sensing of metal ions (e.g., Fe3+) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
